

# Izumerogant: A Comparative Analysis Against Standard-of-Care in Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Izumerogant |           |
| Cat. No.:            | B15544335   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug **Izumerogant** (IMU-935) against current standard-of-care therapies for moderate-to-severe plaque psoriasis. Due to the deprioritization of **Izumerogant**'s clinical development for psoriasis, this document focuses on its mechanism of action and available early-phase data, juxtaposed with the established efficacy and protocols of approved treatments. This analysis aims to offer a valuable resource for researchers and professionals in the field by contextualizing the therapeutic potential of targeting the RORyt pathway and highlighting the rigorous efficacy benchmarks for new psoriasis therapies.

# Introduction to Izumerogant and its Novel Mechanism of Action

**Izumerogant** is a potent and selective oral inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORyt).[1] RORyt is a master transcription factor that is crucial for the differentiation and function of Th17 cells, a key driver of the inflammatory cascade in psoriasis.[1] By acting as an inverse agonist, **Izumerogant** was designed to suppress the transcriptional activity of RORyt, thereby inhibiting the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. This mechanism represents a novel oral approach to psoriasis treatment, contrasting with the injectable biologics that target these cytokines or their receptors directly.



However, in October 2022, a pre-planned interim analysis of a Phase 1b trial in patients with moderate-to-severe psoriasis showed that **Izumerogant** did not separate from placebo in terms of Psoriasis Area and Severity Index (PASI) reductions at four weeks.[2] This was attributed to an unexpectedly high placebo response.[2] Subsequently, in April 2023, Immunic, the developing company, announced the deprioritization of **Izumerogant**'s development for psoriasis, citing the "increased complexity of potential further development in this competitive field" and anticipated research and development costs.[1]

## Standard-of-Care for Moderate-to-Severe Psoriasis

The current therapeutic landscape for moderate-to-severe psoriasis is dominated by highly effective biologic agents and a growing number of oral therapies. These treatments target various components of the inflammatory pathway that underlies the disease.

Biologic Therapies are typically administered via subcutaneous injection or intravenous infusion and are categorized by their mechanism of action:

- TNF-α Inhibitors: These were among the first biologics approved for psoriasis and work by blocking Tumor Necrosis Factor-alpha, a key inflammatory cytokine.
- IL-17 Inhibitors: These agents directly target IL-17A or its receptor, potently inhibiting a central pathway in psoriasis pathogenesis.
- IL-23 Inhibitors: By targeting the p19 subunit of IL-23, these biologics prevent the differentiation and activation of Th17 cells.
- IL-12/23 Inhibitors: This class targets the p40 subunit shared by both IL-12 and IL-23.

Oral Therapies offer the convenience of oral administration and include:

- Phosphodiesterase 4 (PDE4) Inhibitors: These agents increase intracellular cyclic AMP (cAMP) levels, which in turn reduces the production of inflammatory cytokines.
- Tyrosine Kinase 2 (TYK2) Inhibitors: This newer class of oral therapy allosterically inhibits
   TYK2, a key signaling molecule for IL-23, IL-12, and Type 1 interferons.



## Efficacy Comparison: Izumerogant vs. Standard-of-Care

Direct efficacy comparisons between **Izumerogant** and standard-of-care treatments are limited by the early termination of **Izumerogant**'s development in psoriasis. The available data for **Izumerogant** is from a Phase 1b study and is not statistically significant. The following tables summarize the efficacy of established standard-of-care treatments from pivotal Phase 3 clinical trials, providing a benchmark for therapeutic performance.

Table 1: Efficacy of Biologic Therapies for Moderate-to-Severe Psoriasis (Week 12/16 Data from Select Phase 3 Trials)

| Drug Class       | Drug        | PASI 75<br>Response<br>Rate | PASI 90<br>Response<br>Rate | sPGA 0/1<br>(Clear/Almost<br>Clear)<br>Response<br>Rate |
|------------------|-------------|-----------------------------|-----------------------------|---------------------------------------------------------|
| TNF-α Inhibitors | Adalimumab  | ~71%                        | ~45%                        | ~62%                                                    |
| Etanercept       | ~49%        | ~22%                        | ~47%                        |                                                         |
| Infliximab       | ~80%        | ~57%                        | ~76%                        |                                                         |
| IL-17 Inhibitors | Secukinumab | ~82%                        | ~65%                        | ~65%                                                    |
| Ixekizumab       | ~90%        | ~71%                        | ~82%                        |                                                         |
| Brodalumab       | ~85%        | ~70%                        | ~79%                        |                                                         |
| IL-23 Inhibitors | Guselkumab  | ~85%                        | ~73%                        | ~85%                                                    |
| Risankizumab     | ~75%        | ~51%                        | ~88%                        |                                                         |
| Tildrakizumab    | ~64%        | ~39%                        | ~59%                        |                                                         |

Note: Efficacy rates are approximate and can vary between clinical trials. Data is compiled from various sources and is intended for comparative purposes.



Table 2: Efficacy of Oral Therapies for Moderate-to-Severe Psoriasis (Week 16 Data from Select Phase 3 Trials)

| Drug Class     | Drug       | PASI 75<br>Response<br>Rate | PASI 90<br>Response<br>Rate | sPGA 0/1<br>(Clear/Almost<br>Clear)<br>Response<br>Rate |
|----------------|------------|-----------------------------|-----------------------------|---------------------------------------------------------|
| DDE4 Inhibites | Apremilast | ~33%                        | ~15%                        | ~20%                                                    |
| PDE4 Inhibitor | Apremilasi | ~33%                        | ~15%                        | -2070                                                   |

Note: Efficacy rates are approximate and can vary between clinical trials. Data is compiled from various sources and is intended for comparative purposes.

## **Experimental Protocols for Psoriasis Clinical Trials**

The following outlines a generalized experimental protocol for a Phase 3, randomized, double-blind, placebo-controlled trial evaluating a new therapeutic agent for moderate-to-severe plaque psoriasis.

#### 1. Study Objectives:

- Primary Objective: To evaluate the efficacy of the investigational drug compared to placebo in achieving a specific clinical endpoint (e.g., PASI 75 or sPGA 0/1) at a defined time point (e.g., Week 12 or 16).
- Secondary Objectives: To assess other efficacy measures (e.g., PASI 90, PASI 100), safety and tolerability, and impact on quality of life.
- 2. Study Population (Inclusion and Exclusion Criteria):
- Key Inclusion Criteria:
  - Adults (typically ≥18 years of age).
  - Diagnosis of chronic plaque psoriasis for at least 6 months.



- Moderate-to-severe disease at baseline, defined by:
  - Psoriasis Area and Severity Index (PASI) score ≥ 12.
  - Body Surface Area (BSA) involvement ≥ 10%.
  - static Physician's Global Assessment (sPGA) score ≥ 3 (on a 5-point scale).
- Candidate for systemic therapy or phototherapy.
- Key Exclusion Criteria:
  - Forms of psoriasis other than chronic plaque psoriasis (e.g., pustular, erythrodermic).
  - Current or recent use of other systemic psoriasis therapies or biologics.
  - Active or history of certain infections (e.g., tuberculosis).
  - Significant comorbidities that could interfere with the study.
- 3. Study Design and Treatment:
- Design: Multicenter, randomized, double-blind, placebo-controlled.
- Randomization: Patients are randomly assigned to receive the investigational drug at one or more dose levels, placebo, or an active comparator.
- Treatment Period: Typically consists of an induction phase (e.g., 12-16 weeks) followed by a maintenance phase.
- Dosing: The dosing schedule (e.g., weekly, bi-weekly, monthly) is specific to the drug being studied. For example:
  - Secukinumab: Subcutaneous injections at weeks 0, 1, 2, 3, and 4, followed by every 4
    weeks.
  - Guselkumab: Subcutaneous injections at weeks 0 and 4, followed by every 8 weeks.
  - Apremilast: Oral tablets taken twice daily, with an initial 5-day dose titration.



#### 4. Efficacy and Safety Assessments:

#### • Efficacy Endpoints:

- Primary: Proportion of patients achieving PASI 75 and/or sPGA of 0 (clear) or 1 (almost clear) at Week 12 or 16.
- Secondary: Proportion of patients achieving PASI 90, PASI 100, and improvements in quality of life scores (e.g., Dermatology Life Quality Index - DLQI).
- Safety Monitoring:
  - Adverse events are recorded at each study visit.
  - Laboratory tests (hematology, chemistry) and vital signs are monitored throughout the study.

#### 5. Statistical Analysis:

- The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.
- Missing data are usually handled using methods like non-responder imputation (NRI).
- Statistical tests are used to compare the proportion of responders between the treatment and placebo groups.

## Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Signaling pathway of Izumerogant in psoriasis.





Click to download full resolution via product page

Caption: Generalized experimental workflow for psoriasis drug development.



### Conclusion

**Izumerogant**, as an oral RORyt inverse agonist, represented a promising therapeutic concept for psoriasis by targeting a key transcription factor in the Th17 pathway. However, its development for this indication was halted due to a failure to demonstrate a clear efficacy signal over a high placebo response in an early-phase trial, coupled with the increasingly competitive landscape of psoriasis treatments. The established high efficacy of biologic agents, particularly the IL-17 and IL-23 inhibitors, has set a very high bar for new entrants. This guide underscores the importance of robust and significant clinical trial data for the successful development of new therapies in this field. For researchers and drug development professionals, the story of **Izumerogant** serves as a case study in the challenges of translating a novel mechanism of action into a clinically effective treatment that can compete with the current standard-of-care.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evolution of the inclusion/exclusion criteria and primary endpoints in pivotal trials of biologics and small oral molecules for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Izumerogant: A Comparative Analysis Against Standard-of-Care in Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544335#efficacy-of-izumerogant-in-comparison-to-standard-of-care-for-psoriasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com